REACTION_CXSMILES
|
[F:1][C:2]1[CH:7]=[C:6]([Br:8])[C:5]([F:9])=[CH:4][C:3]=1[N+:10]([O-])=O.O.O.[Sn](Cl)Cl>CO.Cl>[Br:8][C:6]1[C:5]([F:9])=[CH:4][C:3]([NH2:10])=[C:2]([F:1])[CH:7]=1 |f:1.2.3|
|
Name
|
|
Quantity
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10 g
|
Type
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reactant
|
Smiles
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FC1=C(C=C(C(=C1)Br)F)[N+](=O)[O-]
|
Name
|
|
Quantity
|
38 g
|
Type
|
reactant
|
Smiles
|
O.O.[Sn](Cl)Cl
|
Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
11 mL
|
Type
|
solvent
|
Smiles
|
Cl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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DISTILLATION
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Details
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When complete the MeOH was distilled off under vacuum
|
Type
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ADDITION
|
Details
|
water and celite were added
|
Type
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FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
to remove the tin residue
|
Type
|
EXTRACTION
|
Details
|
The mixture was extracted with CH2Cl2
|
Type
|
CUSTOM
|
Details
|
the title compound 468A crystallized from CH2Cl2/hexane
|
Name
|
|
Type
|
|
Smiles
|
BrC1=CC(=C(C=C1F)N)F
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |